Diethyl 2-(3-bromobenzyl)malonate Diethyl 2-(3-bromobenzyl)malonate
Brand Name: Vulcanchem
CAS No.: 107558-73-6
VCID: VC21281134
InChI: InChI=1S/C14H17BrO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-6-5-7-11(15)8-10/h5-8,12H,3-4,9H2,1-2H3
SMILES: CCOC(=O)C(CC1=CC(=CC=C1)Br)C(=O)OCC
Molecular Formula: C14H17BrO4
Molecular Weight: 329.19 g/mol

Diethyl 2-(3-bromobenzyl)malonate

CAS No.: 107558-73-6

Cat. No.: VC21281134

Molecular Formula: C14H17BrO4

Molecular Weight: 329.19 g/mol

* For research use only. Not for human or veterinary use.

Diethyl 2-(3-bromobenzyl)malonate - 107558-73-6

Specification

CAS No. 107558-73-6
Molecular Formula C14H17BrO4
Molecular Weight 329.19 g/mol
IUPAC Name diethyl 2-[(3-bromophenyl)methyl]propanedioate
Standard InChI InChI=1S/C14H17BrO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-6-5-7-11(15)8-10/h5-8,12H,3-4,9H2,1-2H3
Standard InChI Key RHFBUOOSCRTDLX-UHFFFAOYSA-N
SMILES CCOC(=O)C(CC1=CC(=CC=C1)Br)C(=O)OCC
Canonical SMILES CCOC(=O)C(CC1=CC(=CC=C1)Br)C(=O)OCC

Introduction

Chemical Properties and Structure

Structural Features and Bonding

The molecule contains several key structural elements that define its reactivity:

  • A central carbon atom with two ester groups (diethyl malonate portion)

  • A 3-bromobenzyl group attached to this central carbon

  • Two ethyl ester groups providing sites for further functionalization

The bromine substituent at the meta position of the benzyl group introduces electronic and steric effects that influence the compound's reactivity. This bromine atom represents a valuable handle for further synthetic transformations through various metal-catalyzed coupling reactions.

Synthesis Methods

Classical Synthetic Routes

The primary synthetic route to Diethyl 2-(3-bromobenzyl)malonate involves the alkylation of diethyl malonate with 3-bromobenzyl bromide. This reaction typically employs a base such as sodium ethoxide in ethanol as the solvent system. The reaction proceeds through the following general scheme:

Diethyl malonate + 3-bromobenzyl bromide → Diethyl 2-(3-bromobenzyl)malonate

The base deprotonates the acidic α-hydrogen of diethyl malonate, generating a nucleophilic enolate that attacks the electrophilic benzyl bromide in an SN2 reaction. This classical approach represents a straightforward and efficient method for introducing the bromobenzyl group to the malonate scaffold.

Chemical Reactivity Profile

General Reactivity Patterns

Diethyl 2-(3-bromobenzyl)malonate exhibits reactivity characteristic of both malonate esters and bromobenzyl compounds. The compound can participate in various chemical transformations, leveraging the reactivity of different functional groups within its structure.

Reaction Conditions and Reagents

The typical reagents employed in reactions with Diethyl 2-(3-bromobenzyl)malonate include:

  • Nucleophiles: Sodium ethoxide, potassium carbonate, and other bases that can facilitate substitution reactions.

  • Hydrolysis Agents: Aqueous acids or bases for cleaving the ester groups.

  • Decarboxylation Conditions: Elevated temperatures, often in the presence of catalysts.

Applications in Organic Synthesis

Building Block for Complex Molecules

One of the primary applications of Diethyl 2-(3-bromobenzyl)malonate is as a versatile building block in organic synthesis. The malonate group can undergo various transformations to introduce new functionalities, while the 3-bromobenzyl group offers additional sites for modification. This versatility allows chemists to use the compound as a starting point for constructing more complex molecular architectures.

Pharmaceutical Intermediates

The compound has found significant application as a precursor in pharmaceutical synthesis. Its structural features make it suitable for incorporation into biologically active molecules, particularly those requiring a functionalized benzyl moiety. The presence of the bromine atom provides a valuable handle for introducing diverse substituents through coupling reactions, potentially leading to compounds with optimized pharmacological properties.

Functional Group Transformations

The ester groups in Diethyl 2-(3-bromobenzyl)malonate can be transformed into various functional groups, including:

  • Carboxylic acids (through hydrolysis)

  • Amides (through aminolysis)

  • Alcohols (through reduction)

  • Various heterocycles (through cyclization reactions)

These transformations expand the utility of the compound in developing complex synthetic targets.

Comparative Analysis with Similar Compounds

Structural Analogues

To better understand the unique properties of Diethyl 2-(3-bromobenzyl)malonate, it is instructive to compare it with structurally related compounds:

CompoundStructural FeaturesReactivity ProfileApplications
Diethyl malonateUnsubstituted malonate esterHighly reactive α-hydrogen, undergoes alkylation readilyFundamental building block in organic synthesis
Diethyl 2-benzylmalonateBenzyl group without bromineSimilar reactivity to the target compound but lacks halogen for further functionalizationIntermediate in organic synthesis
Diethyl 2-(3-bromobenzyl)malonateBromobenzyl group enhances reactivityAdditional reactivity at bromine site, enabling metal-catalyzed couplingsVersatile intermediate for complex molecule synthesis
Diethyl 2-halomalonateHalogen directly on the malonate carbonDifferent reactivity pattern, more reactive α-carbonIntermediates for heterocycle synthesis

This comparison highlights the distinct advantage of Diethyl 2-(3-bromobenzyl)malonate: the presence of both a reactive malonate moiety and a functionalized aromatic ring with a bromine substituent that can participate in various synthetic transformations.

Reactivity Comparison

Biological Activity and Research Findings

Structure-Activity Relationships

Research on related compounds suggests that the biological activity of malonate derivatives is strongly influenced by:

  • The nature and position of substituents on the aromatic ring

  • The configuration of the malonate moiety

  • The potential for the compound to interact with specific biological targets

The 3-bromobenzyl group in Diethyl 2-(3-bromobenzyl)malonate provides a specific electronic and steric environment that could influence its biological profile or that of its derivatives.

Industrial Applications

Scale-Up Considerations

The industrial production of Diethyl 2-(3-bromobenzyl)malonate would need to address several factors:

  • Safety concerns: Handling of reactive reagents like sodium ethoxide and brominated compounds

  • Purification methods: Efficient isolation of the product from reaction mixtures

  • Cost-effectiveness: Optimization of reaction conditions to maximize yield and minimize waste

Analytical Methods and Characterization

Identification Techniques

Standard analytical techniques used for characterizing Diethyl 2-(3-bromobenzyl)malonate would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and purity assessment

  • Infrared (IR) Spectroscopy: To identify functional groups, particularly the ester carbonyl stretching

  • Mass Spectrometry: For molecular weight confirmation and fragmentation pattern analysis

  • Elemental Analysis: To confirm the elemental composition

Future Research Directions

Synthetic Methodology Development

Future research might focus on developing more efficient and environmentally friendly methods for synthesizing Diethyl 2-(3-bromobenzyl)malonate. Potential areas include:

  • Catalytic approaches that reduce the use of strong bases

  • Green chemistry protocols that minimize waste and energy consumption

  • Flow chemistry methods for continuous production

Exploration of Biological Activities

Given the potential biological activities of malonate derivatives, future research could explore:

  • Systematic screening of Diethyl 2-(3-bromobenzyl)malonate and its derivatives for various biological activities

  • Structure-activity relationship studies to optimize biological properties

  • Development of targeted libraries based on this scaffold for drug discovery efforts

Advanced Applications

The unique structural features of Diethyl 2-(3-bromobenzyl)malonate suggest potential applications in emerging fields:

  • Development of functionalized materials with specific properties

  • Use in asymmetric synthesis as a chiral building block

  • Incorporation into bioconjugates for targeted delivery applications

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